
8-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H9ClF3N3 and a molecular weight of 275.66 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a quinoline ring, which is further substituted with a carboximidamide group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
准备方法
The synthesis of 8-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Carboximidamide Group: The carboximidamide group can be introduced by reacting the intermediate compound with cyanamide under acidic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability.
化学反应分析
8-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the carboximidamide group can be achieved under acidic or basic conditions, leading to the formation of quinoline-2-carboxylic acid.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as ethanol, methanol, or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
8-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.
作用机制
The mechanism of action of 8-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The carboximidamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The quinoline ring structure also contributes to the compound’s ability to intercalate into DNA, potentially affecting gene expression and cellular processes.
相似化合物的比较
8-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride can be compared with other similar compounds, such as:
8-(Trifluoromethyl)quinoline-2-carboxylic acid: This compound lacks the carboximidamide group and has different chemical reactivity and biological activity.
8-(Trifluoromethyl)quinoline-2-carboxamide: This compound has an amide group instead of a carboximidamide group, leading to differences in hydrogen bonding and solubility properties.
8-(Trifluoromethyl)quinoline-2-carboxaldehyde: This compound contains an aldehyde group, which makes it more reactive in nucleophilic addition reactions.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
属性
CAS 编号 |
1179362-48-1 |
|---|---|
分子式 |
C11H9ClF3N3 |
分子量 |
275.66 g/mol |
IUPAC 名称 |
8-(trifluoromethyl)quinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H8F3N3.ClH/c12-11(13,14)7-3-1-2-6-4-5-8(10(15)16)17-9(6)7;/h1-5H,(H3,15,16);1H |
InChI 键 |
AYPYBTXLSWTNOH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)C(=N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


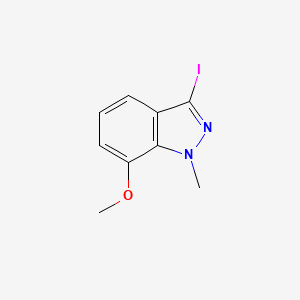
![2-(5-(Cyclopentyloxy)pyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11843454.png)
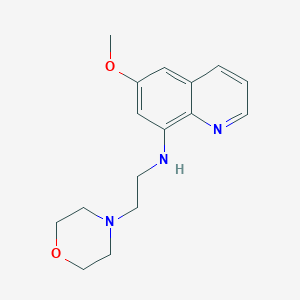
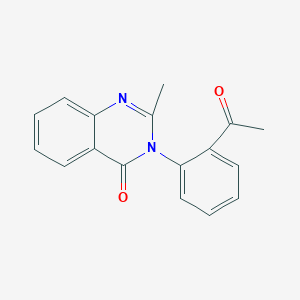

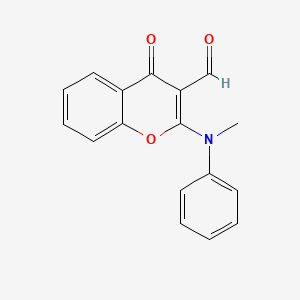

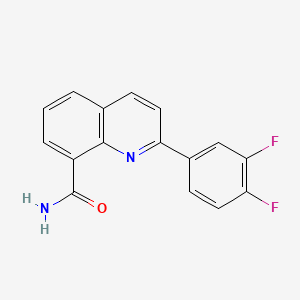

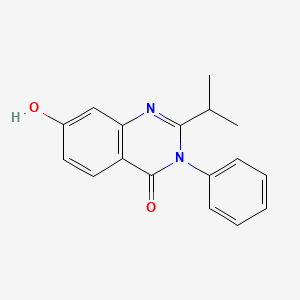

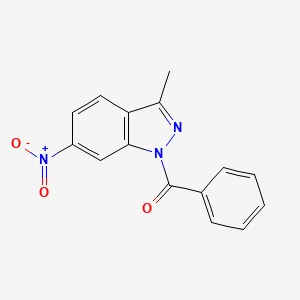

![1-(5-Oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate](/img/structure/B11843537.png)
